molecular formula C14H19BrN2O4 B12952366 2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate

2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate

Cat. No.: B12952366
M. Wt: 359.22 g/mol
InChI Key: LGEZADGUGNRKMO-UHFFFAOYSA-N
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Description

2-(tert-Butyl) 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a bromine atom, and a dihydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydropyrrolo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl bromide as a reagent.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Acids and Bases: Hydrolysis of the ester groups can be carried out using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will yield the corresponding carboxylic acids.

Scientific Research Applications

2-(tert-Butyl) 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate has several scientific research applications, including:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and screening.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyl) 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate is unique due to its combination of functional groups and its dihydropyrrolo[1,2-a]pyrazine core

Properties

Molecular Formula

C14H19BrN2O4

Molecular Weight

359.22 g/mol

IUPAC Name

2-O-tert-butyl 8-O-methyl 6-bromo-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate

InChI

InChI=1S/C14H19BrN2O4/c1-14(2,3)21-13(19)16-5-6-17-10(8-16)9(7-11(17)15)12(18)20-4/h7H,5-6,8H2,1-4H3

InChI Key

LGEZADGUGNRKMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=C2Br)C(=O)OC)C1

Origin of Product

United States

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